molecular formula C18H16N2O2 B2863857 N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-78-3

N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2863857
CAS No.: 852367-78-3
M. Wt: 292.338
InChI Key: CDGNFCJYUTUTBT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,4-dimethylaniline with indole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives or acetamide analogs.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Molecular Targets: Enzymes, receptors, or proteins involved in cellular processes.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: shares structural similarities with other indole-based compounds and acetamide derivatives.

    Indole-3-carboxylic acid: A precursor in the synthesis of the compound.

    2,4-dimethylaniline: Another precursor used in the synthesis.

Uniqueness

  • The unique combination of the indole and acetamide moieties in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)20-18(22)17(21)14-10-19-16-6-4-3-5-13(14)16/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGNFCJYUTUTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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